molecular formula C13H9NO5S B12461059 5-[(Thiophen-2-ylcarbonyl)amino]benzene-1,3-dicarboxylic acid

5-[(Thiophen-2-ylcarbonyl)amino]benzene-1,3-dicarboxylic acid

Cat. No.: B12461059
M. Wt: 291.28 g/mol
InChI Key: VHEOKXJRJUKRCE-UHFFFAOYSA-N
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Description

5-(Thiophene-2-amido)benzene-1,3-dicarboxylic acid is an organic compound that features both a thiophene ring and a benzene ring. The presence of these two aromatic systems makes it a compound of interest in various fields of research, including organic chemistry, materials science, and medicinal chemistry. The thiophene ring is known for its electronic properties, while the benzene ring provides structural stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(thiophene-2-amido)benzene-1,3-dicarboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction of the compound can lead to the formation of thiol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Nitro derivatives, halogenated compounds.

Comparison with Similar Compounds

Uniqueness: 5-(Thiophene-2-amido)benzene-1,3-dicarboxylic acid is unique due to the combination of the thiophene and benzene rings, which provides a balance of electronic properties and structural stability. This makes it particularly useful in applications requiring both conductivity and robustness.

Properties

Molecular Formula

C13H9NO5S

Molecular Weight

291.28 g/mol

IUPAC Name

5-(thiophene-2-carbonylamino)benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C13H9NO5S/c15-11(10-2-1-3-20-10)14-9-5-7(12(16)17)4-8(6-9)13(18)19/h1-6H,(H,14,15)(H,16,17)(H,18,19)

InChI Key

VHEOKXJRJUKRCE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O

Origin of Product

United States

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